

# Technical Guide: 6-Chloro-N-(4-fluorophenyl)picolinamide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                         |
|----------------|-----------------------------------------|
| Compound Name: | 6-Chloro-N-(4-fluorophenyl)picolinamide |
| Cat. No.:      | B184326                                 |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

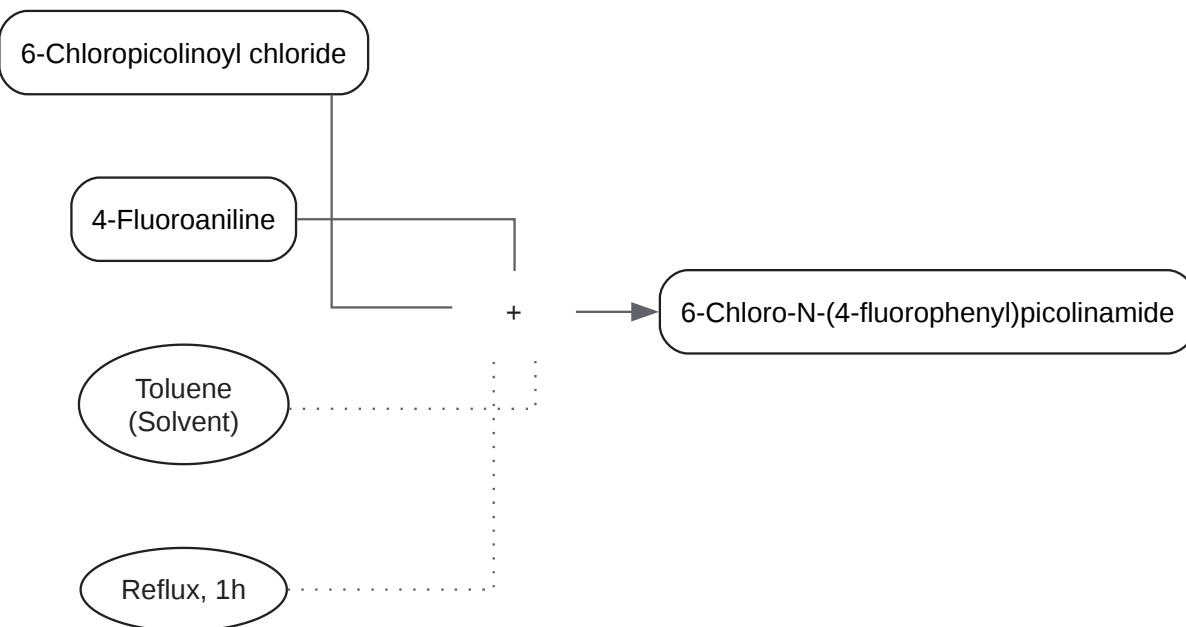
This technical guide provides a comprehensive overview of **6-Chloro-N-(4-fluorophenyl)picolinamide**, a picolinamide derivative of interest in medicinal chemistry and drug discovery. The document details the compound's physicochemical properties, provides a potential synthetic route, outlines analytical methodologies for its characterization, and discusses its potential mechanisms of action based on related compounds. This guide is intended to serve as a foundational resource for researchers engaged in the study and development of novel therapeutics.

## Physicochemical Properties

**6-Chloro-N-(4-fluorophenyl)picolinamide** is a synthetic compound with the molecular formula  $C_{12}H_8ClFN_2O$ .<sup>[1]</sup> Its molecular weight is 250.65 g/mol .<sup>[1]</sup> A summary of its key identifiers and computed properties is provided in Table 1.

Table 1: Physicochemical Properties and Identifiers of **6-Chloro-N-(4-fluorophenyl)picolinamide**

| Property          | Value                                              | Reference                               |
|-------------------|----------------------------------------------------|-----------------------------------------|
| Molecular Formula | C <sub>12</sub> H <sub>8</sub> ClFN <sub>2</sub> O | <a href="#">[1]</a>                     |
| Molecular Weight  | 250.65 g/mol                                       | <a href="#">[1]</a>                     |
| IUPAC Name        | 6-chloro-N-(4-fluorophenyl)pyridine-2-carboxamide  | <a href="#">[1]</a>                     |
| CAS Number        | 137640-94-9                                        | <a href="#">[2]</a> <a href="#">[3]</a> |
| PubChem CID       | 11118507                                           | <a href="#">[1]</a>                     |
| Melting Point     | Not available                                      |                                         |
| Boiling Point     | Not available                                      |                                         |
| Solubility        | Not available                                      |                                         |


## Synthesis

A specific experimental protocol for the synthesis of **6-Chloro-N-(4-fluorophenyl)picolinamide** is not readily available in the public domain. However, a reliable synthetic route can be adapted from the established procedure for the closely related compound, 3,6-Dichloro-N-(4-fluorophenyl)picolinamide.[\[4\]](#) This synthesis involves the acylation of a substituted aniline with a picolinoyl chloride derivative.

## Proposed Synthetic Protocol

This protocol is adapted from the synthesis of 3,6-Dichloro-N-(4-fluorophenyl)picolinamide.[\[4\]](#)

Reaction Scheme:



[Click to download full resolution via product page](#)

Figure 1: Proposed synthesis of **6-Chloro-N-(4-fluorophenyl)picolinamide**.

#### Materials:

- 6-Chloropicolinoyl chloride
- 4-Fluoroaniline
- Toluene, anhydrous
- Ethanol (for washing)

#### Procedure:

- In a round-bottom flask, dissolve 4-fluoroaniline (1.0 equivalent) in anhydrous toluene.
- To this solution, add a solution of 6-chloropicolinoyl chloride (1.0 equivalent) in anhydrous toluene.
- Heat the reaction mixture to reflux and stir for 1 hour.

- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature, which should result in the precipitation of the product.
- Collect the white precipitate by filtration.
- Wash the precipitate several times with ethanol to remove any unreacted starting materials.
- Dry the final product under vacuum.

## Analytical Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following are recommended analytical techniques.

### High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity assessment.

Table 2: Suggested HPLC Parameters

| Parameter        | Suggested Condition                                             |
|------------------|-----------------------------------------------------------------|
| Column           | C18, 4.6 x 250 mm, 5 µm                                         |
| Mobile Phase     | Acetonitrile and water with 0.1% formic acid (gradient elution) |
| Flow Rate        | 1.0 mL/min                                                      |
| Detection        | UV at 254 nm                                                    |
| Injection Volume | 10 µL                                                           |

### Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be employed for the identification of the compound and any volatile impurities.

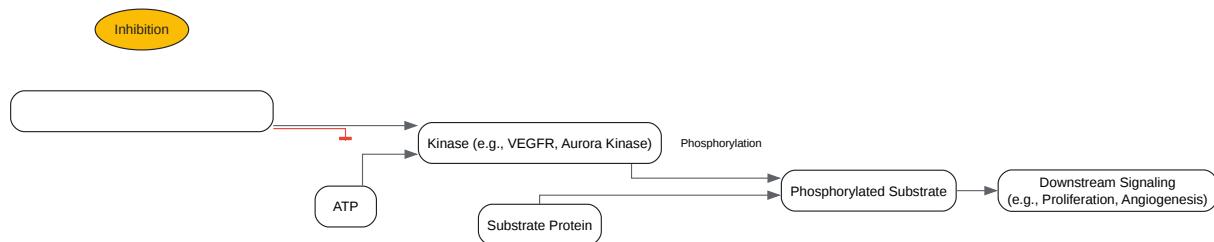
Table 3: Suggested GC-MS Parameters

| Parameter         | Suggested Condition                  |
|-------------------|--------------------------------------|
| Column            | DB-5ms, 30 m x 0.25 mm, 0.25 $\mu$ m |
| Carrier Gas       | Helium                               |
| Inlet Temperature | 280 °C                               |
| Oven Program      | Start at 100 °C, ramp to 300 °C      |
| Ionization Mode   | Electron Ionization (EI)             |
| Mass Range        | 50-500 m/z                           |

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR are crucial for structural elucidation. The expected chemical shifts can be predicted based on the structure.

## Potential Mechanism of Action and Biological Activity


While the specific biological activity of **6-Chloro-N-(4-fluorophenyl)picolinamide** has not been extensively reported, the broader class of picolinamide derivatives has shown a range of biological activities. These compounds are of interest due to their potential as:

- **Antitumor Agents:** Several studies have demonstrated the antiproliferative activity of picolinamide derivatives against various cancer cell lines. The proposed mechanisms often involve the inhibition of key signaling pathways, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway, which is critical for tumor angiogenesis.<sup>[5]</sup> Some derivatives have also been shown to inhibit Aurora kinases, which are involved in cell cycle regulation.<sup>[6]</sup>
- **Antimicrobial Agents:** Certain picolinamide compounds have exhibited antimicrobial and antifungal properties.<sup>[7][8]</sup>

The biological activity of **6-Chloro-N-(4-fluorophenyl)picolinamide** would likely be influenced by the electronic and steric properties of the chloro and fluoro substituents on the pyridine and phenyl rings, respectively.

## Potential Signaling Pathway Involvement

Based on the activity of related compounds, a potential mechanism of action could involve the inhibition of protein kinases. The diagram below illustrates a generalized kinase inhibition pathway.



[Click to download full resolution via product page](#)

Figure 2: Generalized kinase inhibition pathway.

## Conclusion

**6-Chloro-N-(4-fluorophenyl)picolinamide** is a compound with potential for further investigation in drug discovery. This guide provides essential information to support its synthesis, characterization, and preliminary biological evaluation. Further research is warranted to determine its specific physical properties, optimize its synthesis, and elucidate its precise mechanism of action and therapeutic potential.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 6-Chloro-N-(4-fluorophenyl)picolinamide | C12H8ClFN2O | CID 11118507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. keyorganics.net [keyorganics.net]
- 3. molbase.com [molbase.com]
- 4. 3,6-Dichloro-N-(4-fluorophenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: 6-Chloro-N-(4-fluorophenyl)picolinamide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b184326#6-chloro-n-4-fluorophenyl-picolinamide-molecular-weight]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)